

## Comparative Analysis of Irpagratinib in the Treatment of Advanced Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Irpagratinib |           |
| Cat. No.:            | B12386767    | Get Quote |

A detailed guide for researchers and drug development professionals on the clinical trial outcomes of **Irpagratinib** versus standard-of-care therapies in advanced hepatocellular carcinoma (HCC).

This guide provides a comprehensive comparative analysis of the clinical trial outcomes for **Irpagratinib**, a novel selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor, against established first- and second-line treatments for advanced hepatocellular carcinoma (HCC). The data presented is intended to offer an objective overview for researchers, scientists, and drug development professionals, facilitating informed decision-making and future research directions.

## Introduction to Irpagratinib and its Mechanism of Action

**Irpagratinib** (formerly ABSK011) is an investigational, orally administered small molecule inhibitor that selectively targets FGFR4.[1] The FGF19-FGFR4 signaling pathway is implicated in the pathogenesis of a subset of HCC, with approximately 30% of patients exhibiting FGF19 overexpression, which is associated with a more aggressive disease course and poorer prognosis.[2] **Irpagratinib** is designed to inhibit this pathway, thereby impeding tumor growth and proliferation in this molecularly defined patient population.[1] Recent clinical trials have



explored its efficacy and safety both as a monotherapy and in combination with other systemic agents.

# First-Line Treatment of Advanced Hepatocellular Carcinoma: A Comparative Overview

The current standard of care for first-line treatment of advanced HCC has evolved from tyrosine kinase inhibitors (TKIs) to immunotherapy-based combinations. This section compares the clinical trial outcomes of **Irpagratinib** in combination with atezolizumab with established first-line therapies.

**Efficacy of First-Line Therapies** 

| Treatment<br>Regimen             | Clinical<br>Trial             | Patient<br>Population          | Median<br>Overall<br>Survival<br>(OS) | Median Progressio n-Free Survival (PFS) | Objective<br>Response<br>Rate (ORR) |
|----------------------------------|-------------------------------|--------------------------------|---------------------------------------|-----------------------------------------|-------------------------------------|
| Irpagratinib +<br>Atezolizumab   | ABSK-011-<br>201 (Phase<br>2) | Treatment-<br>Naive,<br>FGF19+ | Not Reached                           | 7.0 months                              | 50.0%                               |
| Atezolizumab<br>+<br>Bevacizumab | IMbrave150<br>(Phase 3)       | Treatment-<br>Naive            | 19.2 months                           | 6.9 months                              | 30%                                 |
| Lenvatinib                       | REFLECT<br>(Phase 3)          | Treatment-<br>Naive            | 13.6 months                           | 7.4 months                              | 24.1%                               |
| Sorafenib                        | SHARP<br>(Phase 3)            | Treatment-<br>Naive            | 10.7 months                           | 5.5 months                              | 2%                                  |

## Safety and Tolerability of First-Line Therapies



| Treatment Regimen           | Common Grade ≥3 Adverse Events                                                                                                                              |
|-----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Irpagratinib + Atezolizumab | Increased ALT (13.3%), Increased AST (13.3%), Decreased white blood cell count (6.7%), Decreased platelet count (6.7%), Increased blood bilirubin (6.7%)[3] |
| Atezolizumab + Bevacizumab  | Hypertension (15.2%), Increased AST (7.8%), Increased ALT (6.1%), Proteinuria (3.0%)[4]                                                                     |
| Lenvatinib                  | Hypertension (23%), Diarrhea (8%), Decreased appetite (5%), Decreased platelet count (5%), Palmar-plantar erythrodysesthesia (3%)[5]                        |
| Sorafenib                   | Hand-foot skin reaction (8%), Diarrhea (8%), Fatigue (5%)[6]                                                                                                |

# Second-Line Treatment of Advanced Hepatocellular Carcinoma: A Comparative Overview

For patients who progress on first-line therapy, several treatment options are available. This section compares the outcomes of **Irpagratinib** in a pre-treated population with established second-line therapies.

### **Efficacy of Second-Line Therapies**



| Treatment<br>Regimen           | Clinical<br>Trial             | Patient<br>Population                          | Median<br>Overall<br>Survival<br>(OS) | Median<br>Progressio<br>n-Free<br>Survival<br>(PFS) | Objective<br>Response<br>Rate (ORR) |
|--------------------------------|-------------------------------|------------------------------------------------|---------------------------------------|-----------------------------------------------------|-------------------------------------|
| Irpagratinib +<br>Atezolizumab | ABSK-011-<br>201 (Phase<br>2) | ICI-Exposed,<br>FGF19+                         | Not Reached                           | 8.3 months                                          | 52.9%                               |
| Regorafenib                    | RESORCE<br>(Phase 3)          | Sorafenib-<br>Pretreated                       | 10.6 months                           | 3.1 months                                          | 11%                                 |
| Cabozantinib                   | CELESTIAL<br>(Phase 3)        | Sorafenib-<br>Pretreated                       | 10.2 months                           | 5.2 months                                          | 4%                                  |
| Ramuciruma<br>b                | REACH-2<br>(Phase 3)          | Sorafenib-<br>Pretreated,<br>AFP ≥400<br>ng/mL | 8.5 months                            | 2.8 months                                          | 4.6%                                |

Safety and Tolerability of Second-Line Therapies

| Treatment Regimen           | Common Grade ≥3 Adverse Events                                                                                                                       |
|-----------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|
| Irpagratinib + Atezolizumab | Increased ALT (11.1%), Increased blood<br>bilirubin (11.1%), Increased AST (5.6%),<br>Diarrhea (5.6%), Decreased white blood cell<br>count (5.6%)[3] |
| Regorafenib                 | Hypertension (15.2%), Hand-foot skin reaction (12.6%), Fatigue (9.1%), Diarrhea (3.2%)[7]                                                            |
| Cabozantinib                | Palmar-plantar erythrodysesthesia (13%),<br>Hypertension (16%), Diarrhea (10%), Increased<br>AST (12%), Fatigue (10%)[8]                             |
| Ramucirumab                 | Hypertension (12.2%), Hyponatremia (5.6%)[9]                                                                                                         |

## **Experimental Protocols of Key Clinical Trials**







A summary of the methodologies for the pivotal clinical trials discussed in this guide is provided below.



| Clinical Trial                                   | Phase | Design                                                 | Patient<br>Population                                                             | Key Endpoints                                                     |
|--------------------------------------------------|-------|--------------------------------------------------------|-----------------------------------------------------------------------------------|-------------------------------------------------------------------|
| ABSK-011-201<br>(Irpagratinib +<br>Atezolizumab) | 2     | Open-label                                             | Advanced HCC with FGF19 overexpression, treatment-naive or ICI-exposed.           | ORR, PFS,<br>DOR, DCR, OS,<br>Safety                              |
| IMbrave150<br>(Atezolizumab +<br>Bevacizumab)    | 3     | Randomized,<br>open-label                              | Unresectable HCC, no prior systemic therapy, Child-Pugh class A.[10][11]          | OS, PFS, ORR,<br>DOR, Safety[11]                                  |
| REFLECT<br>(Lenvatinib)                          | 3     | Randomized,<br>open-label, non-<br>inferiority         | Unresectable HCC, no prior systemic therapy, Child-Pugh class A.[12][13]          | OS (non-<br>inferiority), PFS,<br>TTP, ORR,<br>Safety[14]         |
| SHARP<br>(Sorafenib)                             | 3     | Randomized,<br>double-blind,<br>placebo-<br>controlled | Advanced HCC,<br>no prior systemic<br>therapy, Child-<br>Pugh class A.[6]<br>[15] | OS, Time to<br>symptomatic<br>progression,<br>TTP, DCR,<br>Safety |
| RESORCE<br>(Regorafenib)                         | 3     | Randomized,<br>double-blind,<br>placebo-<br>controlled | HCC with<br>progression on<br>sorafenib, Child-<br>Pugh class A.[16]<br>[17]      | OS, PFS, TTP, ORR, DCR, Safety[17]                                |
| CELESTIAL<br>(Cabozantinib)                      | 3     | Randomized,<br>double-blind,<br>placebo-<br>controlled | Advanced HCC with progression on up to two prior systemic therapies (including    | OS, PFS, ORR,<br>Safety[18]                                       |



|                          |   |                                                        | sorafenib), Child-<br>Pugh class A.[8]                                                      |                                                        |
|--------------------------|---|--------------------------------------------------------|---------------------------------------------------------------------------------------------|--------------------------------------------------------|
| REACH-2<br>(Ramucirumab) | 3 | Randomized,<br>double-blind,<br>placebo-<br>controlled | Advanced HCC with progression on sorafenib and AFP ≥400 ng/mL, Child- Pugh class A.[9] [19] | OS, PFS, ORR,<br>Time to<br>progression,<br>Safety[19] |

# Visualizing Key Pathways and Workflows FGF19-FGFR4 Signaling Pathway

The following diagram illustrates the FGF19-FGFR4 signaling pathway, the target of **Irpagratinib**. Overexpression of FGF19 leads to the activation of FGFR4, which in turn stimulates downstream pathways promoting cell proliferation and survival.





Click to download full resolution via product page

**Caption:** Simplified FGF19-FGFR4 signaling pathway targeted by **Irpagratinib**.

#### Clinical Trial Workflow for Advanced HCC

The diagram below outlines a generalized workflow for a clinical trial investigating a new systemic therapy for advanced HCC, from patient screening to data analysis.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. firstwordpharma.com [firstwordpharma.com]
- 2. biopharmaapac.com [biopharmaapac.com]
- 3. onclive.com [onclive.com]
- 4. karger.com [karger.com]
- 5. REFLECT—a phase 3 trial comparing efficacy and safety of lenvatinib to sorafenib for the treatment of unresectable hepatocellular carcinoma: an analysis of Japanese subset - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sorafenib therapy in advanced hepatocellular carcinoma: the SHARP trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase III RESORCE Study Data Show Regorafenib Improves Overall Survival in Previously Treated Patients With Unresectable Liver Cancer - The ASCO Post [ascopost.com]
- 8. cabometyxhcp.com [cabometyxhcp.com]
- 9. ascopubs.org [ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. IMbrave150 Trial Atezolizumab Plus Bevacizumab Improves Survival in Unresectable HCC The ASCO Post [ascopost.com]
- 12. lenvimahcp.com [lenvimahcp.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. New Post-Hoc Analysis from Phase 3 REFLECT Trial Presented at ESMO GI 2024 Explores Efficacy Outcomes with LENVIMA® (lenvatinib) Based on Depth of Tumor Response in Unresectable Hepatocellular Carcinoma [prnewswire.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Regorafenib as Second-Line Systemic Therapy May Change the Treatment Strategy and Management Paradigm for Hepatocellular Carcinoma PMC [pmc.ncbi.nlm.nih.gov]



- 17. Efficacy Data in RESORCE Trial | STIVARGA® (regorafenib) | HCP [stivargahcp.com]
- 18. Serum Alpha-fetoprotein Levels and Clinical Outcomes in the Phase III CELESTIAL Study of Cabozantinib versus Placebo in Patients with Advanced Hepatocellular Carcinoma -PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ramucirumab after sorafenib in patients with advanced hepatocellular carcinoma and increased α-fetoprotein concentrations (REACH-2): a randomised, double-blind, placebocontrolled, phase 3 trial. | Read by QxMD [read.qxmd.com]
- To cite this document: BenchChem. [Comparative Analysis of Irpagratinib in the Treatment of Advanced Hepatocellular Carcinoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386767#comparative-analysis-of-irpagratinibclinical-trial-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com